Cytotoxicity vs. Lepadin E
Lepadin H exhibits superior cytotoxic potency compared to its closest analog lepadin E across multiple human cancer cell lines. In HCT116 colorectal carcinoma cells, lepadin H achieved an IC50 of 2.9 ± 0.2 µM versus 5.1 ± 0.3 µM for lepadin E [1]. This potency advantage is consistent across cell lines, with lepadin H showing IC50 values of 3.2 ± 0.2 µM (A375 melanoma) and 4.1 ± 0.3 µM (H460 lung cancer) compared to 5.8 ± 0.4 µM and 6.7 ± 0.4 µM respectively for lepadin E [1]. The enhanced potency of lepadin H may be attributable to stereochemical differences at C-2, where lepadin H is the epimer of lepadin G [2].
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) for cytotoxicity |
|---|---|
| Target Compound Data | HCT116: 2.9 ± 0.2 µM; A375: 3.2 ± 0.2 µM; H460: 4.1 ± 0.3 µM |
| Comparator Or Baseline | Lepadin E: HCT116: 5.1 ± 0.3 µM; A375: 5.8 ± 0.4 µM; H460: 6.7 ± 0.4 µM |
| Quantified Difference | Lepadin H is 1.8-fold (HCT116), 1.8-fold (A375), and 1.6-fold (H460) more potent than lepadin E |
| Conditions | In vitro cytotoxicity assay; 48-hour treatment; cell lines: HCT116 (colorectal carcinoma), A375 (melanoma), H460 (non-small cell lung cancer) |
Why This Matters
For procurement in cancer research programs, the 1.6–1.8× potency advantage translates to lower compound consumption, reduced per-experiment cost, and potentially improved therapeutic windows in downstream translational studies.
- [1] Wang W, Ma F, Chen Y, et al. Marine Alkaloid Lepadins E and H Induce Ferroptosis for Cancer Chemotherapy. J Med Chem. 2023;66(16):11201-11215. doi:10.1021/acs.jmedchem.3c00659. Supporting Information Table S1. View Source
- [2] Davis RA, Carroll AR, Quinn RJ. Lepadins F-H, new cis-decahydroquinoline alkaloids from the Australian ascidian Aplidium tabascum. J Nat Prod. 2002;65(4):454-457. doi:10.1021/np010407x View Source
